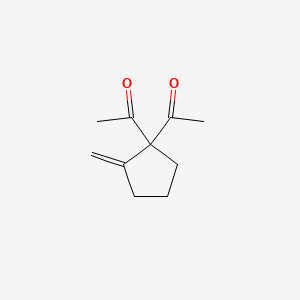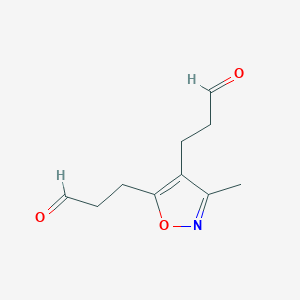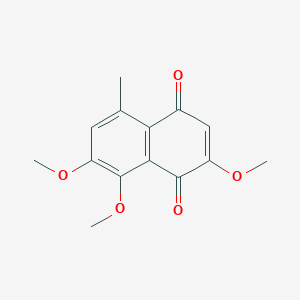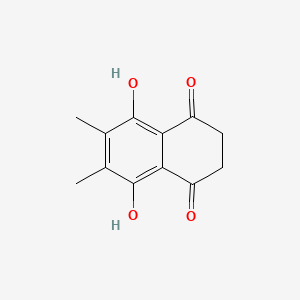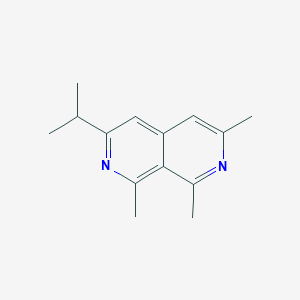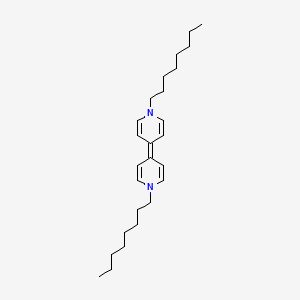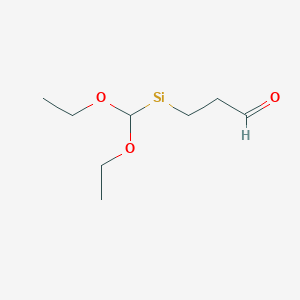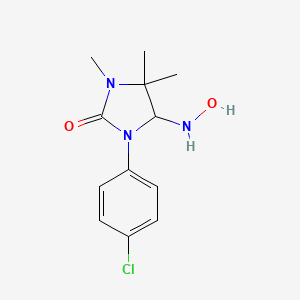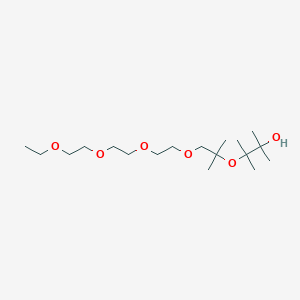
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL is a chemical compound with the molecular formula C18H38O7 It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Méthodes De Préparation
The synthesis of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether compounds and methylating agents.
Ether Formation: The formation of ether linkages is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by alkoxy groups.
Methylation: Methylation of the intermediate compounds is carried out using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ether linkages and terminal hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL include:
3,6,9,12,15-Pentaoxaoctadecane-1,17-diol: Lacks the methyl groups, resulting in different chemical properties.
2,5,8,11,14-Pentamethyl-16-oxo-3,6,9,12,15-pentaoxaheptadec-1-yl acetate: Contains an acetate group, altering its reactivity and applications.
4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
90062-52-5 |
|---|---|
Formule moléculaire |
C18H38O6 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-[1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-8-20-9-10-21-11-12-22-13-14-23-15-16(2,3)24-18(6,7)17(4,5)19/h19H,8-15H2,1-7H3 |
Clé InChI |
UNQCOOXECKUWTO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOCC(C)(C)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



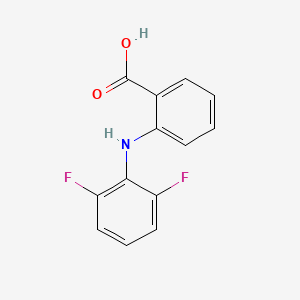
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

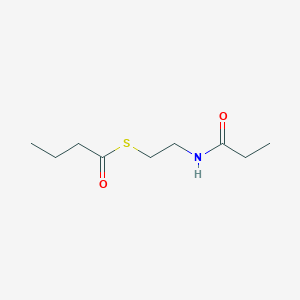
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
